(+)-(Trans)-dorzolamide

Description

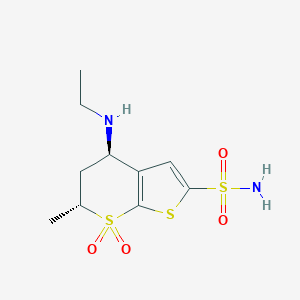

Structure

3D Structure

Properties

IUPAC Name |

(4R,6R)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4S3/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16)/t6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVUPMFITXYVAF-HTRCEHHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@@H]1C[C@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201111294 | |

| Record name | 4H-Thieno[2,3-b]thiopyran-2-sulfonamide, 4-(ethylamino)-5,6-dihydro-6-methyl-, 7,7-dioxide, (4R,6R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201111294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120279-89-2, 120279-95-0, 1202579-95-0 | |

| Record name | 4H-Thieno[2,3-b]thiopyran-2-sulfonamide, 4-(ethylamino)-5,6-dihydro-6-methyl-, 7,7-dioxide, (4R,6R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120279-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dorzolamide, (+)-(trans)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120279950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-Thieno[2,3-b]thiopyran-2-sulfonamide, 4-(ethylamino)-5,6-dihydro-6-methyl-, 7,7-dioxide, (4R,6R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201111294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4R,6R)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DORZOLAMIDE, (TRANS)-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55O5C6I73D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (+)-(Trans)-Dorzolamide: Structure, Properties, and Mechanism

This guide provides a comprehensive technical overview of (+)-(trans)-dorzolamide, a cornerstone in the management of elevated intraocular pressure. Designed for researchers, scientists, and drug development professionals, this document delves into the critical chemical and pharmacological aspects of this potent carbonic anhydrase inhibitor.

Chemical Identity and Stereochemistry

Dorzolamide is a synthetic organic compound belonging to the sulfonamide class of drugs.[1] Its therapeutic efficacy is intrinsically linked to its specific stereoisomeric form.

Systematic Name: (4S,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide[1][2] CAS Registry Number: 120279-96-1 (for the free base)[1] Molecular Formula: C₁₀H₁₆N₂O₄S₃[1][3] Molecular Weight: 324.44 g/mol [1]

Structural Elucidation and Stereoisomerism

The structure of dorzolamide is characterized by a fused thieno[2,3-b]thiopyran ring system. Two key functional groups are crucial for its biological activity: the unsubstituted sulfonamide group (-SO₂NH₂) and the ethylamino group (-NHCH₂CH₃).

The designation This compound refers to a specific stereoisomer. The molecule contains two chiral centers at positions 4 and 6 of the thiopyran ring.

-

Trans Configuration: The ethylamino group at position 4 and the methyl group at position 6 are on opposite sides of the ring plane.

-

Stereochemical Descriptors: The absolute configuration is defined as (4S, 6S).[1][4][5] The "(+)" indicates that this enantiomer is dextrorotatory, meaning it rotates plane-polarized light to the right. The corresponding (4R,6R) enantiomer is the levorotatory, or (-), form.[6] The specific rotation for the hydrochloride salt is approximately -17° in water.[7]

The precise stereochemistry is paramount, as the (4S,6S)-isomer is the pharmacologically active agent responsible for potent carbonic anhydrase inhibition.

Caption: Figure 1: 2D Structure of this compound.

Physicochemical Properties

Dorzolamide is typically formulated as its hydrochloride salt to enhance solubility and stability for ophthalmic use.[7] The properties of dorzolamide hydrochloride are critical for its formulation as a topical ophthalmic solution.

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [7] |

| Molecular Weight (HCl Salt) | 360.9 g/mol | [7][8] |

| Melting Point (HCl Salt) | Approx. 264°C | [7] |

| Solubility (HCl Salt) | Soluble in water, slightly soluble in methanol and ethanol | [7] |

| pH of 2% Solution | Approximately 5.6 | [7] |

| Plasma Protein Binding | Approximately 33% | [1][3][9] |

Mechanism of Action

Dorzolamide's therapeutic effect stems from its potent and specific inhibition of carbonic anhydrase, particularly isoenzyme II (CA-II).[1][9][10]

The Role of Carbonic Anhydrase in the Eye

Carbonic anhydrase is a zinc-containing enzyme abundant in the ciliary processes of the eye. It catalyzes the reversible hydration of carbon dioxide to form carbonic acid, which then dissociates into bicarbonate (HCO₃⁻) and hydrogen (H⁺) ions.[7][10][11] This process is fundamental to the secretion of aqueous humor, the fluid that maintains pressure within the eye. The formation of bicarbonate ions drives the transport of sodium and fluid into the posterior chamber, thus generating aqueous humor.[7][11][12]

Inhibition and Reduction of Intraocular Pressure (IOP)

Dorzolamide, administered topically, penetrates the cornea and reaches the ciliary body.[3][13] Its sulfonamide group binds to the zinc ion in the active site of CA-II, blocking the enzyme's activity.[11] This inhibition slows the formation of bicarbonate ions, which in turn reduces the secretion of aqueous humor.[9][10][14] The decreased production of this fluid leads to a significant reduction in intraocular pressure (IOP), typically by about 20%.[3] This is the primary mechanism by which dorzolamide treats glaucoma and ocular hypertension.[10][11][14]

Caption: Figure 2: Mechanism of action for Dorzolamide in lowering IOP.

Synthesis and Stereoselective Control

The synthesis of dorzolamide is a multi-step process that requires precise control over stereochemistry to isolate the desired (4S,6S)-trans isomer.[4] While several routes exist, a common approach involves building the core thienothiopyran structure and then introducing the necessary functional groups stereoselectively.

A key challenge is establishing the correct trans stereochemistry at the C4 and C6 positions.[15][16] This is often achieved through stereoselective reduction of a ketone intermediate to form the corresponding alcohol, which sets the stereocenter at C4.[4] Subsequent reactions, such as nucleophilic substitution to introduce the ethylamino group, must proceed with retention or controlled inversion of configuration.

Representative Synthetic Workflow:

-

Precursor Formation: Start with a chiral precursor that establishes the (6S) stereocenter.

-

Stereoselective Reduction: Reduction of a key ketone intermediate to form the trans-alcohol. This step is critical for setting the C4 stereochemistry.[4]

-

Hydroxyl Activation: The resulting hydroxyl group is activated, often by converting it to a mesylate or tosylate, to make it a good leaving group.

-

Nucleophilic Substitution: Introduction of the ethylamino group via an Sₙ2 reaction.

-

Final Modifications: Sulfonamide group formation and subsequent conversion to the hydrochloride salt.[4]

Caption: Figure 3: Simplified workflow for the synthesis of Dorzolamide HCl.

Analytical Characterization

The identity, purity, and stereochemical integrity of this compound are confirmed using a range of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the predominant method for quantifying dorzolamide in pharmaceutical formulations.[17]

-

Protocol: A typical method employs a C18 column with a mobile phase consisting of an acidic phosphate buffer and an organic modifier like acetonitrile or methanol.[17][18]

-

Detection: UV detection is commonly performed at a wavelength of approximately 253-254 nm.[17][19][20]

-

Application: This method is used for assay and purity testing, capable of separating dorzolamide from its degradation products and synthetic impurities. Chiral HPLC methods are required to resolve the different stereoisomers.

Spectroscopic Methods

-

UV-Visible Spectroscopy: Used for quantitative analysis, dorzolamide hydrochloride exhibits a characteristic absorption maximum (λmax) at around 253 nm in aqueous solutions like phosphate buffer.[19][20]

-

Infrared (IR) Spectroscopy: IR spectra can confirm the presence of key functional groups, such as the sulfonamide (S=O and N-H stretches) and amine (N-H stretch) moieties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation, confirming the connectivity of the atoms and providing information about the stereochemical arrangement through coupling constants and chemical shifts.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound and to identify metabolites by analyzing fragmentation patterns.

Pharmacokinetics and Clinical Use

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Following topical administration, dorzolamide is absorbed through the cornea to exert its local effect.[13][21] A portion of the dose enters systemic circulation.[3]

-

Distribution: Systemically, dorzolamide accumulates in red blood cells (RBCs) due to its high affinity for CA-II.[3][9] Plasma concentrations remain very low.[3][9]

-

Metabolism: Dorzolamide is metabolized in the liver to a single N-desethyl metabolite, which is also a carbonic anhydrase inhibitor but is less potent against CA-II.[7][9][13]

-

Excretion: The parent drug and its metabolite are primarily excreted in the urine.[3][9] Due to its strong binding in RBCs, it has a very long elimination half-life.[13][14]

Therapeutic Application

Dorzolamide is indicated for the treatment of elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension.[1][3][9] It is available as a 2% ophthalmic solution and is often used as a standalone therapy or in combination with other IOP-lowering medications, such as beta-blockers (e.g., timolol).[9][14] The typical dosage is one drop in the affected eye(s) three times daily.[9]

References

-

Dorzolamide - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

-

Pharmacology of Dorzolamide (Trusopt) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, January 18). YouTube. Retrieved January 15, 2026, from [Link]

-

Martens-Lobenhoffer, J., & Tausch, S. (2002). Clinical pharmacokinetics of dorzolamide. Clinical Pharmacokinetics, 41(3), 195-205. Retrieved January 15, 2026, from [Link]

-

Dorzolamide: Package Insert / Prescribing Information / MOA. (2025, October 5). Drugs.com. Retrieved January 15, 2026, from [Link]

-

Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. (2023, July 21). National Institutes of Health. Retrieved January 15, 2026, from [Link]

-

Dorzolamide Hydrochloride - New Drug Approvals. (2015, January 17). Retrieved January 15, 2026, from [Link]

-

Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. (2023, July 21). ACS Omega. Retrieved January 15, 2026, from [Link]

- Process for preparing dorzolamide. (n.d.). Google Patents.

-

Clinical Pharmacokinetics of Dorzolamide. (2025, August 9). ResearchGate. Retrieved January 15, 2026, from [Link]

-

What is the mechanism of action of dorzolamide (Trusopt), a carbonic anhydrase inhibitor? (2025, May 22). Retrieved January 15, 2026, from [Link]

-

Preparation and Characterization Studies of Dorzolamide-Loaded Ophthalmic Implants for Treating Glaucoma. (2023, July 7). National Institutes of Health. Retrieved January 15, 2026, from [Link]

-

Development and Estimation of Dorzolamide Hydrochloride by Different Spectroscopic Methods. (n.d.). Retrieved January 15, 2026, from [Link]

-

Analytical Method Development for Dorzolamide Using UV Spectroscopy. (2024, January 12). Der Pharma Chemica. Retrieved January 15, 2026, from [Link]

-

TRUSOPT® (dorzolamide hydrochloride ophthalmic solution) Label. (n.d.). U.S. Food and Drug Administration. Retrieved January 15, 2026, from [Link]

-

Dorzolamide | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. Retrieved January 15, 2026, from [Link]

-

New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

-

What is the mechanism of Dorzolamide Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved January 15, 2026, from [Link]

-

Validated LC Method for the Estimation of Dorzolamide HCl (Carbonic Anhydrase Inhibitor) in Ophthalmic Solutions. (n.d.). CORE. Retrieved January 15, 2026, from [Link]

-

Dorzolamide. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

DORZOLAMIDE, (TRANS)-(+)-. (n.d.). Global Substance Registration System. Retrieved January 15, 2026, from [Link]

-

Ocular absorption, blood levels, and excretion of dorzolamide, a topically active carbonic anhydrase inhibitor. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

-

Dorzolamide Hydrochloride. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Dorzolamide hydrochloride: A topically active, carbonic anhydrase inhibitor for the treatment of glaucoma. (n.d.). Mount Sinai Scholars Portal. Retrieved January 15, 2026, from [Link]

-

Carbonic anhydrase inhibitors in glaucoma. (2021, January 27). GPnotebook. Retrieved January 15, 2026, from [Link]

-

DORZOLAMIDE, (CIS)-(+/-)-. (n.d.). Global Substance Registration System. Retrieved January 15, 2026, from [Link]

-

dorzolamide. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 15, 2026, from [Link]

Sources

- 1. Dorzolamide | C10H16N2O4S3 | CID 5284549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dorzolamide Hydrochloride | C10H17ClN2O4S3 | CID 6918132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dorzolamide - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US8263787B2 - Process for preparing dorzolamide - Google Patents [patents.google.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Dorzolamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. drugs.com [drugs.com]

- 10. droracle.ai [droracle.ai]

- 11. What is the mechanism of Dorzolamide Hydrochloride? [synapse.patsnap.com]

- 12. gpnotebook.com [gpnotebook.com]

- 13. Clinical pharmacokinetics of dorzolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Preparation and Characterization Studies of Dorzolamide-Loaded Ophthalmic Implants for Treating Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jchps.com [jchps.com]

- 20. derpharmachemica.com [derpharmachemica.com]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Enantioselective Synthesis of (+)-(Trans)-Dorzolamide

Introduction: The Stereochemical Imperative of Dorzolamide

Dorzolamide, chemically known as (4S,6S)-4-(ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide, is a potent topical carbonic anhydrase II inhibitor.[1][2] It stands as a cornerstone therapy for reducing elevated intraocular pressure in patients with glaucoma and ocular hypertension.[1][3] The therapeutic efficacy of dorzolamide is intrinsically linked to its specific stereochemistry. The molecule possesses two chiral centers at the C4 and C6 positions, giving rise to four possible diastereomers.[4] The desired therapeutic activity resides exclusively in the (+)-(4S,6S)-trans diastereomer.[4][5] Consequently, the development of efficient, scalable, and highly stereoselective synthetic routes to access this single, active isomer is a critical objective for pharmaceutical development and manufacturing.

This guide provides a comprehensive exploration of the core strategies employed in the enantioselective synthesis of (+)-(trans)-dorzolamide. We will dissect the causality behind key experimental choices, present validated protocols for pivotal transformations, and offer a comparative analysis of the predominant synthetic paradigms.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of dorzolamide reveals several key disconnections and strategic considerations. The ultimate goal is to control the stereochemistry at both the C4 and C6 positions. Most industrial syntheses establish the (S) stereocenter at C6 early on by starting with a chiral building block and then focus on diastereoselectively creating the (S) stereocenter at C4.

A high-level overview of the synthetic logic is presented below. The primary strategies diverge in how the crucial C4-hydroxyl or C4-amino stereocenter is established on the thienothiopyran-4-one core.

Caption: High-level retrosynthetic overview for (+)-Dorzolamide.

Part 1: Establishing Stereochemistry via Asymmetric Reduction

The most prevalent strategy for establishing the required (4S, 6S) stereochemistry involves the diastereoselective reduction of a prochiral ketone, (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one or its corresponding sulfone.[1][6] The success of this entire synthetic campaign hinges on the efficiency and selectivity of this single step.

Biocatalytic Reduction: The Green Chemistry Approach

Expertise & Experience: Biocatalysis offers an elegant solution to the challenge of stereoselective ketone reduction. Whole-cell fermentation or isolated keto-reductase (KRED) enzymes can operate under mild, aqueous conditions, often delivering exceptionally high enantiomeric and diastereomeric purity.[5] The choice of microorganism is critical; various strains of Neurospora crassa, Rhodotorula, and Penicillium have been successfully employed.[5] The causality for this high selectivity lies in the precisely folded three-dimensional structure of the enzyme's active site, which preferentially binds the substrate in an orientation that leads to hydride delivery to only one face of the carbonyl, yielding the desired (4S)-alcohol.

Data Presentation: Comparison of Bioreduction Systems

| Microorganism/Enzyme | Substrate | Titer (g/L) | Enantiomeric Excess (%ee) | Reference |

| Neurospora crassa | 4-Keto Sulfone | ~10 | ~90% | [5] |

| Rhodotorula rubra ATCC 74283 | 4-Keto Sulfone | ~3 | >95% | [5] |

| Penicillium decumbens MTCC 5963 | 4-Keto Sulfone | up to 80 | 99% | [5] |

Experimental Protocol: Representative Whole-Cell Bioreduction

This protocol is a generalized representation based on established methodologies.[5]

-

Inoculum Preparation: Aseptically transfer a viable culture of Penicillium decumbens MTCC 5963 to a sterile nutrient broth. Incubate at 25-30°C with agitation for 48-72 hours to achieve a dense cell culture.

-

Biotransformation: In a larger, sterilized fermenter containing the appropriate production medium, introduce the inoculum.

-

Substrate Dosing: Dissolve the (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one-7,7-dioxide substrate in a minimal amount of a water-miscible co-solvent like DMSO. Feed the substrate solution into the fermenter, either in controlled shots or via continuous drip, to maintain a low, non-toxic concentration.

-

Reaction Monitoring: Maintain the fermentation at a controlled pH (typically 3.5-5.0) and temperature for 3-6 days.[5] Monitor the conversion of the ketone to the desired (4S, 6S)-alcohol intermediate using HPLC or GC analysis of extracted samples.

-

Work-up and Isolation: Once the reaction reaches completion, separate the biomass by centrifugation or filtration. Extract the aqueous medium with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol intermediate.

Chemical Diastereoselective Reduction

Expertise & Experience: While biocatalysis is elegant, classical chemical reduction remains a robust and often more rapid alternative. The key is selecting a reducing agent that allows for substrate-directed control. The existing stereocenter at C6 influences the trajectory of the incoming hydride. Bulky reducing agents are often chosen to enhance this diastereoselectivity, approaching the carbonyl from the sterically less hindered face to produce the desired trans-alcohol.

A common method involves the diastereoselective reduction of a chiral N-tert-butanesulfinimine intermediate, which provides excellent stereochemical control.[4]

Caption: Control of C4 stereocenter via asymmetric reduction.

Part 2: Core Chemical Transformations

Regardless of the method used to set the stereochemistry, a series of fundamental chemical transformations are required to complete the synthesis. The integrity of these steps is crucial for the overall yield and purity of the final Active Pharmaceutical Ingredient (API).

Oxidation of Sulfide to Sulfone

Trustworthiness: This oxidation is a critical step that significantly impacts the electronic properties of the heterocyclic core, which is necessary for the drug's activity. The protocol must be robust and high-yielding. Using hydrogen peroxide catalyzed by sodium tungstate is a common, efficient, and scalable method.[7]

Experimental Protocol: Sulfide Oxidation

-

Dissolution: Dissolve the (4S,6S)-alcohol sulfide intermediate (e.g., 5,6-dihydro-4-hydroxy-6-methylthieno[2,3-b]thiopyran-2-sulfonamide, 0.37 moles) in a biphasic solvent system of ethyl acetate (900 ml) and water (100 ml).[7]

-

Catalyst Addition: Add sodium tungstate (0.038 moles) to the mixture at room temperature (25-30°C).[7]

-

Oxidant Addition: Cool the reaction mass to below 5°C using an ice bath. Slowly add 30% hydrogen peroxide (1.95 moles) while vigorously stirring, ensuring the internal temperature does not exceed 10°C.[7]

-

Reaction and Quench: Stir the reaction at 0-10°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.[7] Separate the organic layer, wash sequentially with aqueous sodium sulfite and brine, then dry over anhydrous sodium sulfate.

-

Isolation: Evaporate the solvent under reduced pressure to yield the hydroxysulfone product.

Activation of the Hydroxyl Group

Expertise & Experience: The hydroxyl group at the C4 position is a poor leaving group. To facilitate the subsequent nucleophilic substitution with ethylamine, it must be activated. Conversion to a mesylate is the industry-standard approach due to the high reactivity of methanesulfonyl chloride and the excellent leaving group ability of the resulting mesylate.[1] The reaction is run at low temperatures to prevent side reactions.

Experimental Protocol: Mesylation of the C4-Alcohol

-

Setup: Add the (4R,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol (50g) to dichloromethane (500 mL) in a reaction flask under a nitrogen atmosphere.[1][8]

-

Cooling: Cool the mixture to -10°C using an ice-salt bath.[1][8]

-

Reagent Addition: Add methanesulfonyl chloride (37g), followed by the dropwise addition of triethylamine (35g), ensuring the temperature is maintained below 0°C.[1][8]

-

Quench and Isolation: After the reaction is complete (monitored by TLC), quench by adding water (250 mL).[1][8] Stir the mixture, and filter the resulting solid. Dry the solid to obtain the mesylated intermediate.

-

Yield: This protocol typically results in a high yield, often around 96%.[1][8]

Nucleophilic Substitution and Final Salt Formation

Trustworthiness: The introduction of the ethylamino group via an SN2 reaction on the mesylate intermediate is a crucial, stereochemistry-inverting step that forms the final C-N bond.[1] Careful control of conditions is necessary to ensure a clean inversion and avoid elimination side products. The final step is the formation of the hydrochloride salt, which improves the stability and aqueous solubility of the drug for formulation.[1]

Experimental Protocol: Amination and HCl Salt Formation

-

Amination: The mesylated intermediate undergoes an SN2 reaction with ethylamine. This step requires careful control to achieve the desired stereochemistry with high purity (>95%) and yield (>80%).[1][8]

-

Salt Formation: Dissolve the free base of dorzolamide (0.0017 mol) in ethyl acetate (25 ml).[1]

-

pH Adjustment: Adjust the pH of the solution to 1 by adding hydrochloric acid.[1]

-

Isolation: Concentrate the resulting crude product to dryness to obtain Dorzolamide Hydrochloride. This step is typically very high-yielding (approx. 95%).[1]

Part 3: Alternative Strategies and Resolutions

While asymmetric synthesis is often preferred, several other strategies have been developed, particularly for separating unwanted isomers.

Stereoselective Solvolysis

A novel approach involves a highly stereoselective solvolysis of a cis/trans mixture of a C4-acetate precursor.[3][9] This reaction proceeds through an SN1-like mechanism, where the intermediate carbocation is selectively trapped to form the desired trans-alcohol with a high diastereomeric ratio (e.g., 91:9), regardless of the starting isomer ratio.[3][10] This method is powerful because it can effectively convert an undesired cis-isomer into the desired trans-precursor.

Chiral Resolution

In routes where stereoselectivity is not perfectly controlled, resolution of diastereomeric or enantiomeric mixtures is required.[11] This is often seen as less economically favorable on a large scale due to the inherent loss of at least 50% of the material.

-

Diastereomeric Salt Formation: Racemic trans-dorzolamide can be resolved using a chiral resolving agent like di-p-toluoyl-l-tartaric acid.[7][11] The two diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization.

-

Cis/Trans Isomer Separation: Unwanted cis-isomers can be removed by forming an acid addition salt, for example, with maleic or salicylic acid.[7][11] The trans-isomer salt selectively precipitates, allowing for the removal of the more soluble cis-isomer. This is most effective when the mixture already has a high trans:cis ratio (e.g., >95:5).[7][12]

Conclusion

The enantioselective synthesis of this compound is a well-established yet challenging field in medicinal chemistry, showcasing a range of sophisticated chemical and biochemical strategies. The choice of a specific synthetic route in an industrial setting is a multifactorial decision, balancing stereoselectivity, overall yield, scalability, cost of goods, and regulatory considerations. While biocatalytic reductions represent an elegant and environmentally benign approach achieving high stereopurity, robust chemical methods involving substrate-controlled reductions and stereoselective solvolysis offer powerful alternatives. The continued refinement of these synthetic pathways underscores the critical importance of asymmetric synthesis in modern drug development.

References

-

Diastereoselective reduction of chiral N-tert-butanesulfinimines for the synthesis of (4S,6S) - Der Pharma Chemica. [Link]

-

Asymmetric Synthesis of Chiral Alcohols for API Production using Microorganisms - Research Journal of Pharmacy and Technology. [Link]

-

Stereoselective and Enantioselective Strategies for the Commercial-Scale Synthesis of Dorzolamide Hydrochloride | Organic Process Research & Development - ACS Publications. [Link]

-

Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates - PMC - NIH. [Link]

-

Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates | ACS Omega. [Link]

-

Design and Optimization of a Process for the Manufacture of (S)-5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One: an Intermediate for Dorzolamide - Journal of Pharmaceutical Research. [Link]

-

Hydrolases in organic chemistry. Recent achievements in the synthesis of pharmaceuticals. [Link]

- US8263787B2 - Process for preparing dorzolamide - Google P

-

Key intermediate of dorzolamide hydrochloride and synthesis method thereof - Eureka. [Link]

-

Catalytic enantioselective synthesis of α-C chiral sulfones enabled by merging photoactive electron donor–acceptor complexes with nickel catalysis - RSC Publishing. [Link]

-

Applying Lipase Catalysis to Access the Enantiomers of Dorzolamide Intermediates. [Link]

-

Dorzolamide Hydrochloride - New Drug Approvals. [Link]

- EP2152718A2 - Process for preparing dorzolamide - Google P

-

Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates - PubMed. [Link]

- CN101735209A - Method for synthesizing chiral dorzolamide hydrochloride - Google P

-

Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates - ResearchGate. [Link]

-

Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. [Link]

- WO2010061398A1 - Process for preparing dorzolamide hydrochloride and its intermediate - Google P

-

Dorzolamide | C10H16N2O4S3 | CID 5284549 - PubChem - NIH. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Dorzolamide | C10H16N2O4S3 | CID 5284549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. rjptonline.org [rjptonline.org]

- 6. jopcr.com [jopcr.com]

- 7. US8263787B2 - Process for preparing dorzolamide - Google Patents [patents.google.com]

- 8. Key intermediate of dorzolamide hydrochloride and synthesis method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. EP2152718A2 - Process for preparing dorzolamide - Google Patents [patents.google.com]

The Stereospecific Imperative: A Technical Guide to the Mechanism of Action of Dorzolamide Stereoisomers

Introduction: The Criticality of Chirality in Carbonic Anhydrase Inhibition

Dorzolamide hydrochloride, a cornerstone in the therapeutic management of elevated intraocular pressure, exemplifies the profound impact of stereochemistry on pharmacological activity.[1] As a potent inhibitor of carbonic anhydrase (CA), its efficacy is not merely a function of its chemical composition but is intrinsically linked to the precise three-dimensional arrangement of its atoms.[1] Dorzolamide possesses two chiral centers, giving rise to four distinct stereoisomers.[1][2] The therapeutic agent, (4S,6S)-dorzolamide, stands as a testament to the highly specific nature of enzyme-inhibitor interactions, while its enantiomer and two diastereomers are relegated to the status of inactive impurities.[1][2]

This in-depth technical guide will dissect the mechanism of action of dorzolamide's stereoisomers, providing a comprehensive resource for researchers, scientists, and drug development professionals. We will explore the molecular basis for the observed stereoselectivity, delve into the structural intricacies of the dorzolamide-carbonic anhydrase complex, and provide detailed experimental protocols for the characterization of such inhibitors.

The Target: Carbonic Anhydrase and its Physiological Role

Carbonic anhydrases are a family of ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3][4] This seemingly simple reaction is fundamental to a myriad of physiological processes, including respiration, pH homeostasis, and fluid secretion.[4][5] In the ciliary processes of the eye, carbonic anhydrase II (CA-II) plays a pivotal role in the production of aqueous humor.[6] The formation of bicarbonate ions drives the transport of sodium and, consequently, water into the anterior chamber of the eye.[5] Inhibition of CA-II in the ciliary epithelium leads to a reduction in aqueous humor secretion, thereby lowering intraocular pressure.[5]

Stereoisomers of Dorzolamide: A Tale of Four Molecules

The dorzolamide molecule, with its two chiral centers at the C4 and C6 positions, can exist in four stereoisomeric forms: the enantiomeric pair (4S,6S) and (4R,6R), and the diastereomeric pair (4S,6R) and (4R,6S).[2] The pharmacological activity of dorzolamide is almost exclusively attributed to the (4S,6S)-enantiomer.[1] The other three stereoisomers are considered to be significantly less active or inactive.[1]

Comparative Inhibitory Activity: The Supremacy of the (4S,6S)-Enantiomer

| Isozyme | (4S,6S)-Dorzolamide Ki (nM) | Other Stereoisomers |

| hCA-II | 1.9[7][8] | Inactive/Significantly Less Active[1] |

| hCA-IV | 31[7][8] | Inactive/Significantly Less Active[1] |

Table 1: Inhibitory Potency of (4S,6S)-Dorzolamide against Key Carbonic Anhydrase Isozymes.

The Molecular Basis of Stereoselectivity: A Structural Perspective

The precise three-dimensional fit of the (4S,6S)-dorzolamide enantiomer into the active site of CA-II is the key to its high-affinity binding and potent inhibitory activity. This understanding is largely derived from high-resolution X-ray and neutron diffraction studies of the dorzolamide-hCA-II complex (PDB ID: 6BC9).[1][9]

The active site of carbonic anhydrase is a conical cleft with a catalytically essential zinc ion (Zn²⁺) at its base, coordinated by three histidine residues (His94, His96, and His119) and a water molecule or hydroxide ion.[10]

Key Binding Interactions of (4S,6S)-Dorzolamide with the CA-II Active Site

The sulfonamide group of dorzolamide is the primary anchor to the active site. The deprotonated sulfonamide nitrogen directly coordinates to the zinc ion, displacing the catalytic water/hydroxide molecule.[1] This interaction is stabilized by a hydrogen bond between the sulfonamide nitrogen and the hydroxyl group of Threonine 199 (Thr199).[11]

The stereochemistry at the C4 and C6 positions is critical for orienting the rest of the molecule to form favorable secondary interactions with the surrounding amino acid residues. The ethylamino group at the C4 position of the (4S,6S)-enantiomer is positioned to interact with the side chain of Histidine 64 (His64), a key residue involved in proton shuttling during the catalytic cycle.[12] This interaction displaces a bound water molecule, which is entropically favorable and contributes to the high binding affinity.[12] The methyl group at the C6 position fits snugly into a hydrophobic pocket within the active site.

Figure 1: Key binding interactions of (4S,6S)-dorzolamide in the active site of Carbonic Anhydrase II.

The incorrect stereochemistry of the other isomers prevents this optimal fit. For instance, the (4R,6R)-enantiomer would position the ethylamino and methyl groups in a way that would lead to steric clashes with the active site residues, precluding high-affinity binding.

Stereoselective Synthesis: Achieving the Desired Enantiomer

The therapeutic utility of dorzolamide is contingent upon the successful synthesis of the enantiomerically pure (4S,6S)-isomer.[13] The synthesis of dorzolamide is a multi-step process that requires careful control of stereochemistry.[14][15] A common strategy involves the stereoselective reduction of a ketone precursor to establish the desired stereochemistry at the C4 position.[15]

Figure 2: A generalized workflow for the stereoselective synthesis of (4S,6S)-dorzolamide.

The use of chiral auxiliaries or catalysts is crucial in directing the reduction to yield the alcohol with the correct stereoconfiguration.[13] Subsequent steps, such as the introduction of the ethylamino group via an SN2 reaction, proceed with inversion of configuration, ultimately leading to the desired (4S,6S) stereochemistry of the final product.[15]

Experimental Protocols: Characterizing Carbonic Anhydrase Inhibitors

The determination of the inhibitory potency (Ki or IC50) of compounds against carbonic anhydrase is essential for drug development. A widely used and accurate method for studying the kinetics of CA-catalyzed CO2 hydration is the stopped-flow spectrophotometry assay.[16][17]

Stopped-Flow CO₂ Hydration Assay for Ki Determination

Principle: This assay measures the initial rate of the CA-catalyzed hydration of CO₂, which results in a decrease in pH. The change in pH is monitored by a pH indicator dye, and the rate of change in absorbance is proportional to the enzyme's activity. By measuring the reaction rates at various inhibitor concentrations, the inhibition constant (Ki) can be determined.[16]

Materials:

-

Stopped-flow spectrophotometer

-

Recombinant human carbonic anhydrase II (hCA-II)

-

CO₂-saturated water (prepared by bubbling CO₂ gas through deionized water on ice)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.5)

-

pH indicator (e.g., phenol red)

-

Dorzolamide stereoisomers or other test inhibitors

-

DMSO (for dissolving inhibitors)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of hCA-II in the assay buffer.

-

Prepare a stock solution of the pH indicator in water.

-

Prepare CO₂-saturated water and keep it on ice to maintain saturation.

-

Prepare a stock solution of the inhibitor in DMSO and perform serial dilutions to obtain a range of concentrations.

-

-

Instrument Setup:

-

Turn on the stopped-flow spectrophotometer and allow the lamp to warm up.

-

Set the observation wavelength to the absorbance maximum of the pH indicator at the chosen pH.

-

Equilibrate the sample syringes and mixing chamber to the desired temperature (e.g., 25°C).

-

-

Assay Protocol:

-

Load one syringe with the CO₂-saturated water.

-

Load the other syringe with a solution containing hCA-II, the pH indicator, and the desired concentration of the inhibitor in the assay buffer. A control without the inhibitor should also be run.

-

Initiate the reaction by rapidly mixing the contents of the two syringes.

-

Record the change in absorbance over time for a few seconds.

-

-

Data Analysis:

-

Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot for each inhibitor concentration.

-

Plot the initial reaction rate as a function of the inhibitor concentration.

-

Fit the data to the appropriate inhibition model (e.g., competitive, non-competitive) to determine the Ki value.

-

Figure 3: Workflow of a stopped-flow CO₂ hydration assay for determining carbonic anhydrase inhibition.

Conclusion: The Indispensable Role of Stereochemistry in Drug Design

The case of dorzolamide's stereoisomers provides a compelling illustration of the critical importance of stereochemistry in drug design and development. The therapeutic efficacy of this potent anti-glaucoma agent is vested exclusively in the (4S,6S)-enantiomer, a consequence of the precise and intricate molecular recognition that occurs within the active site of carbonic anhydrase II. A thorough understanding of the structural basis for this stereoselectivity, facilitated by techniques such as X-ray crystallography, is paramount for the rational design of new and improved carbonic anhydrase inhibitors. The methodologies outlined in this guide, from stereoselective synthesis to kinetic characterization, represent the essential tools for researchers in their quest to develop highly specific and effective therapeutic agents.

References

- BenchChem. (2025). The Stereochemical Nuances of Dorzolamide Hydrochloride: An In-depth Technical Guide. BenchChem.

-

Mehrabi, M., et al. (2015). Spectroscopic and molecular modeling studies on binding of dorzolamide to bovine and human carbonic anhydrase II. International Journal of Biological Macromolecules, 80, 544-553. [Link]

- BenchChem. (2025).

-

Kovalevsky, A., et al. (2018). "To Be or Not to Be" Protonated: Atomic Details of Human Carbonic Anhydrase-Clinical Drug Complexes by Neutron Crystallography and Simulation. Structure, 26(3), 383-390.e3. [Link]

-

Pinard, M. A., et al. (2013). Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases. Bioorganic & Medicinal Chemistry, 21(22), 7210-7215. [Link]

-

De Luca, L., et al. (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. ACS Omega, 8(30), 27189-27197. [Link]

-

Gros, G., et al. (1987). Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. Journal of Applied Physiology, 63(1), 411-419. [Link]

-

Kim, J. K., et al. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 22(16), 8887. [Link]

-

RCSB PDB. (2018). 6BC9: Joint X-ray/neutron structure of human carbonic anhydrase II in complex with dorzolamide. [Link]

-

Ishii, Y., et al. (1994). Binding of dorzolamide and its metabolite, N-deethylated dorzolamide, to human erythrocytes in vitro. Drug Metabolism and Disposition, 22(3), 377-382. [Link]

- Nagarajan, P., et al. (2015). Diastereoselective reduction of chiral N-tert-butanesulfinimines for the synthesis of (4S,6S)-4-(ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide. Der Pharma Chemica, 7(1), 68-76.

-

Wikipedia. (n.d.). Drug design. [Link]

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Dorzolamide Hydrochloride. BenchChem.

-

Kellenberger, E., et al. (2015). sc-PDB: a 3D-database of ligandable binding sites--10 years on. Nucleic Acids Research, 43(Database issue), D399-D404. [Link]

-

Martens-Lobenhoffer, J., & Löscher, W. (2002). Clinical pharmacokinetics of dorzolamide. Clinical Pharmacokinetics, 41(3), 165-175. [Link]

-

Sugrue, M. F. (2000). Pharmacological profiles of the potent carbonic anhydrase inhibitor dorzolamide hydrochloride, a topical antiglaucoma agent. Journal of Ocular Pharmacology and Therapeutics, 16(2), 123-131. [Link]

-

Nocentini, A., et al. (2018). Carbonic Anhydrase Inhibitors of Different Structures Dilate Pre-Contracted Porcine Retinal Arteries. International Journal of Molecular Sciences, 19(11), 3501. [Link]

-

Strahlman, E. R., et al. (1994). Dorzolamide, a topical carbonic anhydrase inhibitor: a two-week dose-response study in patients with glaucoma or ocular hypertension. Journal of Glaucoma, 3(4), 275-279. [Link]

-

Singh, J., et al. (2018). Role of Thr199 residue in human β-carbonic anhydrase-II pH-dependent activity elucidated by microsecond simulation analysis. Journal of Biomolecular Structure & Dynamics, 36(11), 2872-2884. [Link]

-

Thevis, M. (2023). Metabolite patterns of the carbonic anhydrase inhibitors Brinzolamide and Dorzolamide: potential markers for the route of application. WADA. [Link]

-

Boriack-Sjodin, P. A., et al. (1995). Positions of His-64 and a bound water in human carbonic anhydrase II upon binding three structurally related inhibitors. Protein Science, 4(11), 2483-2489. [Link]

-

Meslamani, J., et al. (2012). sc-PDB: an annotated database of druggable binding sites from the Protein Data Bank. Nucleic Acids Research, 40(Database issue), D539-D543. [Link]

-

StatPearls. (2023). Carbonic Anhydrase Inhibitors. [Link]

Sources

- 1. rcsb.org [rcsb.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carbonic Anhydrase Inhibitors of Different Structures Dilate Pre-Contracted Porcine Retinal Arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetics of dorzolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. wwPDB: pdb_00006bc9 [wwpdb.org]

- 10. researchgate.net [researchgate.net]

- 11. Role of Thr199 residue in human β-carbonic anhydrase-II pH-dependent activity elucidated by microsecond simulation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Positions of His-64 and a bound water in human carbonic anhydrase II upon binding three structurally related inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry and Therapeutic Activity of Dorzolamide

Abstract

Dorzolamide hydrochloride stands as a pillar in the management of elevated intraocular pressure (IOP), primarily in the treatment of glaucoma and ocular hypertension. Its therapeutic efficacy is not merely a function of its chemical structure but is critically dependent on its precise three-dimensional stereochemistry. This technical guide provides a comprehensive exploration of the stereochemical nuances of dorzolamide, detailing its stereospecific mechanism of action, stereoselective synthesis, and the analytical methodologies required to ensure chiral purity. We will delve into the causality behind its pharmacological activity, grounded in its high-affinity interaction with carbonic anhydrase II, and provide field-proven protocols for its synthesis and analysis. This document is designed for researchers, scientists, and drug development professionals, offering a blend of foundational theory and practical application.

Introduction: The Stereochemical Imperative of Dorzolamide

Dorzolamide is a potent, topically administered carbonic anhydrase (CA) inhibitor that effectively lowers IOP by reducing the secretion of aqueous humor in the ciliary processes of the eye.[1][2] Chemically, it is (4S,6S)-4-(ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide.[3] The molecule possesses two chiral centers at the C4 and C6 positions, which gives rise to four possible stereoisomers: the (4S,6S) and (4R,6R) enantiomers, and the (4S,6R) and (4R,6S) diastereomers.[4][5]

Crucially, the pharmacological activity is almost exclusively attributed to the (4S,6S)-enantiomer.[4] This stereospecificity is the cornerstone of its therapeutic success. The other stereoisomers are considered impurities and are significantly less active or pharmacologically inactive.[4] Therefore, understanding and controlling the stereochemistry of dorzolamide is paramount in its development, synthesis, and clinical application to ensure both efficacy and safety.

Mechanism of Action: A Stereospecific Interaction with Carbonic Anhydrase II

The therapeutic effect of dorzolamide is derived from the potent and highly selective inhibition of carbonic anhydrase isoenzyme II (CA-II).[3][6] This enzyme is abundant in the ciliary body and catalyzes the reversible hydration of carbon dioxide to form bicarbonate ions (HCO₃⁻).[7][8] The secretion of these bicarbonate ions into the posterior chamber of the eye drives fluid transport, thereby producing aqueous humor.[7][9]

By inhibiting CA-II, dorzolamide reduces the formation of bicarbonate, which in turn suppresses aqueous humor secretion and leads to a clinically significant reduction in IOP.[6][7] The peak ocular hypotensive effect is typically observed about 2 hours after administration.[3]

The (4S,6S) configuration of dorzolamide is essential for its high-affinity binding to the zinc ion (Zn²⁺) located within the active site of the CA-II enzyme.[4] The precise spatial arrangement of the sulfonamide group and the ethylamino side chain of the (4S,6S)-enantiomer allows for optimal interaction with key residues in the enzyme's active site, leading to potent inhibition. The (4R,6R)-enantiomer, due to its different 3D structure, cannot achieve this crucial orientation and thus possesses negligible inhibitory activity.[4]

Caption: Logical workflow of dorzolamide's mechanism of action.

Comparative Inhibitory Activity

The high selectivity of (4S,6S)-dorzolamide for CA-II over other isoenzymes, such as CA-I, minimizes the potential for systemic side effects often associated with less selective, orally administered carbonic anhydrase inhibitors.[10]

| Isoenzyme | Inhibition Constant (Ki) for (4S,6S)-Dorzolamide | Therapeutic Relevance |

| Human CA-II | 1.9 nM[11] | Primary target for reducing IOP |

| Human CA-IV | 31 nM[11] | Also present in the eye; inhibition contributes to efficacy |

| Human CA-I | ~4000-fold lower affinity than for CA-II[6] | Low inhibition minimizes systemic side effects |

| (4R,6R)-Enantiomer | Negligible/Inactive[4] | Considered a process impurity |

Stereoselective Synthesis: Achieving Enantiomeric Purity

The synthesis of enantiomerically pure (4S,6S)-dorzolamide is a significant challenge in medicinal chemistry, requiring precise control over stereochemistry.[12] Numerous strategies have been developed, often starting from a chiral precursor to establish the correct stereochemistry early in the synthetic sequence.[12][13]

A widely recognized approach begins with a chiral ketone intermediate, which undergoes a series of transformations including stereoselective reduction, activation of the resulting hydroxyl group, and nucleophilic substitution to introduce the ethylamino group.[12]

Caption: Key transformations in the synthesis of dorzolamide HCl.

Experimental Protocol: Stereoselective Reduction of the Ketone Intermediate

This protocol represents a critical step where the stereochemistry at the C4 position is established. The choice of reducing agent and reaction conditions is vital for achieving high diastereoselectivity.

Objective: To synthesize the (4R,6S)-hydroxy intermediate from the (S)-ketone precursor.

Materials:

-

(S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one 7,7-dioxide

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Reaction flask, magnetic stirrer, cooling bath

Procedure:

-

Reaction Setup: Under a nitrogen atmosphere, dissolve the ketone precursor (1 equivalent) in a mixture of DCM and methanol (e.g., 4:1 v/v) in a round-bottom flask.

-

Cooling: Cool the solution to approximately -15°C to -20°C using a suitable cooling bath (e.g., dry ice/acetone).

-

Reducing Agent Addition: Add sodium borohydride (approx. 1.5 equivalents) portion-wise to the stirred solution, ensuring the internal temperature does not exceed -10°C. The slow addition is critical to control the exotherm and maximize stereoselectivity.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed (typically 1-2 hours).

-

Quenching: Slowly add saturated aqueous NH₄Cl solution to quench the excess NaBH₄. Allow the mixture to warm to room temperature.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude hydroxy intermediate.

-

Purification: The crude product can be purified by column chromatography or recrystallization to yield the diastereomerically enriched (4R,6S)-hydroxy intermediate.

Analytical Control: Chiral Separation by HPLC

Given the stereospecific nature of dorzolamide's activity, robust analytical methods are required to separate and quantify the desired (4S,6S)-enantiomer from its inactive (4R,6R) counterpart and other diastereomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the method of choice.[14][15]

Experimental Protocol: Chiral HPLC Separation of Dorzolamide Enantiomers

This protocol is adapted from established methods for the direct separation of dorzolamide enantiomers.[14][16]

Objective: To resolve and quantify (4S,6S)-dorzolamide and its (4R,6R)-enantiomer.

Instrumentation & Columns:

-

HPLC system with UV detector

-

Chiral Stationary Phase: Chiral alpha-1-acid glycoprotein (AGP) column (e.g., 150 x 4.0 mm, 5 µm)[14] or a cellulose-based column such as Chiralcel OD-RH.[17]

Chromatographic Conditions:

-

Mobile Phase: Isocratic elution with an ammonium acetate buffer (e.g., 10 mM, pH 7.0). The exact pH and buffer concentration may be optimized to improve resolution.[14]

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Column Temperature: 25°C - 30°C.

-

Detection Wavelength: 254 nm.[18]

-

Injection Volume: 10 µL.

Procedure:

-

Sample Preparation: Accurately weigh and dissolve dorzolamide hydrochloride reference standards and test samples in the mobile phase to a known concentration (e.g., 0.5 mg/mL).

-

System Suitability: Inject a solution containing both the (4S,6S) and (4R,6R) enantiomers to verify system suitability parameters, including resolution (Rs > 1.5), tailing factor, and theoretical plates.

-

Analysis: Inject the prepared samples into the HPLC system.

-

Quantification: Identify the peaks based on the retention times of the reference standards. The concentration of the (4R,6R) enantiomeric impurity can be determined using an area percent calculation or by using a calibration curve.

| HPLC Validation Parameter | Typical Result for (4S,6S)-Dorzolamide | Typical Result for (4R,6R)-Enantiomer |

| Linearity Range | 0.5 - 10 µg/mL[14] | 0.2 - 5 µg/mL[14] |

| LOD | 0.2 µg/mL[14] | 0.05 µg/mL[14] |

| LOQ | 0.5 µg/mL[14] | 0.2 µg/mL[14] |

| Repeatability (RSD%) | < 2%[14] | < 2%[14] |

Therapeutic Application and Clinical Significance

Dorzolamide is formulated as a 2% ophthalmic solution for the management of open-angle glaucoma and ocular hypertension.[1][2] When administered three times daily, it produces a mean IOP reduction of approximately 4 to 6 mm Hg at its peak effect and 3 to 4.5 mm Hg at trough.[1][6]

Its efficacy is comparable to other agents like betaxolol and it demonstrates an additive effect when used in conjunction with topical beta-blockers such as timolol.[1] A key advantage of topical dorzolamide over oral CA inhibitors is the significant reduction in systemic side effects, such as acid-base and electrolyte disturbances.[2][6] The most common adverse effects are localized and transient, including a bitter taste and stinging upon instillation.[1][19]

Conclusion

The therapeutic success of dorzolamide is a clear demonstration of the critical role of stereochemistry in drug design and function. Its potent and selective inhibition of carbonic anhydrase II is entirely dependent on the specific (4S,6S) configuration, which allows for optimal binding within the enzyme's active site. The synthesis of this single, active stereoisomer requires sophisticated, stereocontrolled chemical processes, and its purity must be confirmed by robust chiral analytical methods. For drug development professionals, the case of dorzolamide serves as an authoritative example of how a deep understanding of molecular three-dimensional structure is inextricably linked to targeted and effective therapeutic intervention.

References

-

Balfour, J. A., & Wilde, M. I. (1997). Dorzolamide. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension. Drugs & Aging, 10(5), 384–402. Available from: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Dorzolamide Hydrochloride?. Patsnap. Available from: [Link]

-

SciSpace. (1997). Dorzolamide. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension. SciSpace. Available from: [Link]

-

Pharmacology of Dorzolamide (Trusopt) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, January 18). YouTube. Available from: [Link]

-

Wikipedia. (2023). Dorzolamide/timolol. Wikipedia. Available from: [Link]

-

GPnotebook. (2021). Carbonic anhydrase inhibitors in glaucoma. GPnotebook. Available from: [Link]

-

Balfour, J. A. (1997). Dorzolamide: A Review of its Pharmacology and Therapeutic Potential in the Management of Glaucoma and Ocular Hypertension. Drugs & Aging. Ovid. Available from: [Link]

-

D'Andrilli, G., et al. (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. ACS Omega. Available from: [Link]

-

D'Andrilli, G., et al. (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. ACS Omega. Available from: [Link]

-

Shamsipur, M., et al. (2010). Chiral Separation and Quantitation of Dorzolamide Hydrochloride Enantiomers by High-Performance Liquid Chromatography. Journal of Separation Science. Available from: [Link]

-

Bi, H., et al. (1994). Binding of dorzolamide and its metabolite, N-deethylated dorzolamide, to human erythrocytes in vitro. Drug Metabolism and Disposition. Available from: [Link]

-

Shamsipur, M., et al. (2010). Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography. Semantic Scholar. Available from: [Link]

-

Sugrue, M. F. (1996). Dorzolamide hydrochloride: A topically active, carbonic anhydrase inhibitor for the treatment of glaucoma. Mount Sinai Journal of Medicine. Available from: [Link]

-

Martens-Lobenhoffer, J., & Troger, U. (2002). Clinical pharmacokinetics of dorzolamide. Clinical Pharmacokinetics. Available from: [Link]

-

Nagarajan, P., et al. (2015). Diastereoselective reduction of chiral N-tert-butanesulfinimines for the synthesis of (4S,6S). Der Pharma Chemica. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Dorzolamide. PubChem. Available from: [Link]

-

Shamsipur, M., et al. (2010). Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography. ResearchGate. Available from: [Link]

-

D'Andrilli, G., et al. (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. ResearchGate. Available from: [Link]

- CN104316619B - A kind of method of HPLC method analytical separation dorzolamide hydrochloride enantiomer. (n.d.). Google Patents.

-

Alterio, V., et al. (2013). Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases. Bioorganic & Medicinal Chemistry. Available from: [Link]

-

Al-Zehouri, J. (2021). Chiral analysis and stereochemical study of dorzolamide: hypertension drug. ResearchGate. Available from: [Link]

-

European Patent Office. (n.d.). Patent EP3523307. Available from: [Link]

-

Maren, T. H., et al. (1997). Ocular absorption, blood levels, and excretion of dorzolamide, a topically active carbonic anhydrase inhibitor. Journal of Ocular Pharmacology and Therapeutics. Available from: [Link]

- US20060155132A1 - Method of making dorzolamide hydrochloride. (n.d.). Google Patents.

-

Srinivas, S. P., & Ong, J. (2000). Inhibition of Carbonic Anhydrase Activity in Cultured Bovine Corneal Endothelial Cells by Dorzolamide. Investigative Ophthalmology & Visual Science. Available from: [Link]

-

Al-Zehouri, J., et al. (2022). Study of the diastereoisotopic protons effects on the stability of dorzolamide stereochemical by spectroscopic methods. Mediterranean Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

Sources

- 1. Dorzolamide. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dorzolamide. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension. (1997) | Julia A. Balfour | 88 Citations [scispace.com]

- 3. Dorzolamide | C10H16N2O4S3 | CID 5284549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. ovid.com [ovid.com]

- 7. What is the mechanism of Dorzolamide Hydrochloride? [synapse.patsnap.com]

- 8. gpnotebook.com [gpnotebook.com]

- 9. Dorzolamide/timolol - Wikipedia [en.wikipedia.org]

- 10. scholars.mssm.edu [scholars.mssm.edu]

- 11. selleckchem.com [selleckchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. US20060155132A1 - Method of making dorzolamide hydrochloride - Google Patents [patents.google.com]

- 14. Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. CN104316619B - A kind of method of HPLC method analytical separation dorzolamide hydrochloride enantiomer - Google Patents [patents.google.com]

- 19. m.youtube.com [m.youtube.com]

A Technical Guide to the Stereochemistry and Pharmacological Inactivity of the (4R,6R)-Enantiomer of Dorzolamide

Abstract

Dorzolamide hydrochloride is a potent topical carbonic anhydrase inhibitor pivotal in the management of glaucoma and ocular hypertension. Its therapeutic efficacy is exclusively attributed to the (4S,6S)-enantiomer. This technical guide provides an in-depth exploration of its stereoisomers, with a primary focus on the pharmacologically inactive (4R,6R)-enantiomer. We will dissect the stereochemical basis for its inactivity, outline synthetic and analytical methodologies for chiral separation, and present the stark contrast in biological activity between the enantiomers. This document serves as a critical resource for professionals in drug development, quality control, and medicinal chemistry, underscoring the profound impact of stereoisomerism on drug action.

Introduction: The Principle of Chirality in Dorzolamide Action

Dorzolamide is a sulfonamide derivative that lowers intraocular pressure (IOP) by inhibiting carbonic anhydrase (CA) isoenzymes in the ciliary processes of the eye.[1][2][3] This inhibition reduces the secretion of aqueous humor, thereby alleviating pressure.[2][4][5] The dorzolamide molecule possesses two chiral centers, which gives rise to four possible stereoisomers: a pair of enantiomers (4S,6S and 4R,6R) and a pair of diastereomers (4S,6R and 4R,6S).[6][7]

It is a fundamental principle of pharmacology that the three-dimensional structure of a drug molecule dictates its interaction with biological targets. For dorzolamide, this principle is exceptionally clear. The therapeutic activity is confined to a single stereoisomer, the (4S,6S)-enantiomer.[6] Its mirror image, the (4R,6R)-enantiomer, along with the diastereomers, are considered impurities and are pharmacologically inactive or significantly less active.[6] Understanding the properties of the inactive (4R,6R)-enantiomer is therefore crucial for stereoselective synthesis, analytical method development, and ensuring the purity and safety of the final drug product.

Stereochemistry of Dorzolamide

The core structure of dorzolamide is (4S,6S)-4-(ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide.[8] The two stereocenters are at the C4 and C6 positions of the thiopyran ring.

-

Active Enantiomer: (4S,6S)-Dorzolamide

-

Inactive Enantiomer: (4R,6R)-Dorzolamide

The specific spatial arrangement of the ethylamino group at C4 and the methyl group at C6 is critical for high-affinity binding to the active site of carbonic anhydrase II (CA-II).[6]

Caption: Chemical structures of the active (4S,6S) and inactive (4R,6R) enantiomers of dorzolamide.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (4S,6S)-dorzolamide is a significant challenge in pharmaceutical manufacturing. Synthetic strategies generally fall into two categories:

-

Asymmetric Synthesis: Utilizing chiral starting materials or chiral catalysts to produce the desired (4S,6S) isomer directly.[7]

-

Racemic Synthesis followed by Resolution: Synthesizing a mixture of isomers and then separating them.

A common industrial approach involves the synthesis of the trans-racemate, a mixture of (4S,6S)-dorzolamide and (4R,6R)-dorzolamide, followed by chiral resolution.[9] This resolution is often achieved by forming diastereomeric salts with a chiral resolving agent, such as di-p-toluoyl-L-tartaric acid.[9][10] The differing physical properties (e.g., solubility) of these diastereomeric salts allow for their separation by methods like fractional crystallization. Once separated, the desired (4S,6S) enantiomer can be recovered from its salt form.

Another key challenge is the removal of cis-diastereomers, which can be accomplished by selective salt formation to precipitate the desired trans-isomers.[10]

Pharmacological Profile: A Study in Stereoselectivity

The dramatic difference in pharmacological activity between the dorzolamide enantiomers is a classic example of stereoselectivity in drug-receptor interactions. The target enzyme, carbonic anhydrase, possesses a chiral active site.

The Active (4S,6S)-Enantiomer: (4S,6S)-Dorzolamide is a highly potent inhibitor of human carbonic anhydrase isoenzymes, particularly CA-II, which is abundant in the eye.[4][8] The sulfonamide group of the drug coordinates to the zinc ion in the enzyme's active site, while the rest of the molecule forms critical hydrogen bonds and van der Waals interactions with surrounding amino acid residues, locking it in place and blocking enzymatic activity.[11]

The Inactive (4R,6R)-Enantiomer: The (4R,6R)-enantiomer, despite having the same chemical formula and connectivity, is unable to bind effectively to the CA-II active site. Its three-dimensional shape is a mirror image of the active form, and this inverted stereochemistry creates steric hindrance, preventing it from achieving the optimal orientation required for high-affinity binding. Consequently, it exhibits negligible inhibitory activity against carbonic anhydrase.[6]

While detailed inhibitory constants for the (4R,6R)-enantiomer are not widely published due to the research focus on the active isomer, it is established to be pharmacologically insignificant.[6] The profound difference in activity is highlighted by the known inhibition constants for the active (4S,6S)-enantiomer.

Table 1: Inhibitory Activity of (4S,6S)-Dorzolamide Against Human Carbonic Anhydrase Isoenzymes

| Isoenzyme | Inhibition Constant (IC50) |

|---|---|

| CA-II | 0.18 nM[8][12] |

| CA-IV | 6.9 nM[8] |

The data underscores the high potency and selectivity of the (4S,6S)-enantiomer for CA-II, the primary target for lowering IOP.

Caption: Stereoselective binding of dorzolamide enantiomers to the carbonic anhydrase active site.

Analytical Characterization and Quality Control

Ensuring the enantiomeric purity of dorzolamide is a critical quality control step. The primary method for separating and quantifying the (4R,6R)-enantiomer from the active (4S,6S)-enantiomer is Chiral High-Performance Liquid Chromatography (HPLC).

Several chiral stationary phases (CSPs) have been successfully employed for this separation. These include polysaccharide-based columns (e.g., cellulose derivatives) and protein-based columns (e.g., α1-acid glycoprotein).[13][14][15]

Example Experimental Protocol: Chiral HPLC Separation

This protocol is a representative example based on published methodologies for the direct separation of dorzolamide enantiomers.[13][14][15]

Objective: To separate and quantify (4S,6S)-dorzolamide and its inactive (4R,6R)-enantiomer in a drug substance sample.

Instrumentation & Materials:

-

High-Performance Liquid Chromatograph with UV Detector

-

Chiral Stationary Phase: Cellulose-based column, such as a Daicel AD-H (250mm x 4.6mm, 5 µm).[15]

-

Mobile Phase: A mixture of n-hexane, dehydrated ethanol, and diethylamine. A typical ratio is 84:16:0.02 (v/v/v).[15]

-

Sample Solvent: Methanol

-

Dorzolamide Hydrochloride Reference Standard and sample for analysis

Step-by-Step Methodology:

-

Mobile Phase Preparation: Carefully prepare the mobile phase by mixing the specified volumes of n-hexane, dehydrated ethanol, and diethylamine.[15] Degas the solution using sonication or vacuum filtration.

-

Standard and Sample Preparation:

-

Accurately weigh and dissolve an appropriate amount of dorzolamide HCl sample in methanol to achieve a final concentration of approximately 0.8-1.2 mg/mL.[15]

-

Prepare calibration standards for the (4R,6R)-enantiomer at relevant concentrations (e.g., 0.2-5 µg/mL) if quantification is required.[13][14]

-

-

Chromatographic Conditions:

-

Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the sample solution into the chromatograph.

-

Record the chromatogram and identify the peaks corresponding to the (4S,6S) and (4R,6R) enantiomers based on their retention times (determined by injecting individual standards if available, or by their expected elution order).

-

-

Data Interpretation:

-

Calculate the percentage of the (4R,6R)-enantiomer impurity in the sample by comparing its peak area to the total area of both enantiomer peaks.

-

Rationale for Method Choices:

-

Chiral Stationary Phase: A cellulose-based CSP is chosen for its proven ability to resolve a wide range of chiral compounds through interactions like hydrogen bonding and dipole-dipole interactions, which differ for the two enantiomers.

-

Normal Phase Chromatography: The use of a non-polar solvent like n-hexane with a polar modifier (ethanol) provides the necessary selectivity on the polysaccharide-based CSP. Diethylamine is added in trace amounts to improve peak shape for the basic amine compounds.

Caption: Experimental workflow for the chiral separation of dorzolamide enantiomers via HPLC.

Conclusion

The case of dorzolamide and its inactive (4R,6R)-enantiomer provides a compelling illustration of the criticality of stereochemistry in drug design and development. While chemically identical in composition, the subtle difference in the three-dimensional arrangement of atoms renders one enantiomer a potent therapeutic agent and the other pharmacologically inert. For scientists and researchers, this underscores the necessity of developing robust stereoselective synthetic routes and precise analytical methods to ensure the production of pure, effective, and safe pharmaceuticals. A thorough understanding of the inactive enantiomer is not merely an academic exercise but a cornerstone of modern drug quality control and regulatory compliance.

References

-

Shamsipur, M., Heydari, R., & Abdollahpour, A. (2010). Chiral Separation and Quantitation of Dorzolamide Hydrochloride Enantiomers by High-Performance Liquid Chromatography. Journal of Separation Science. [Link]

-

Shamsipur, M., Heydari, R., & Abdollahpour, A. (2010). Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography. Semantic Scholar. [Link]

- Google Patents. (2020). CN104316619B - A kind of method of HPLC method analytical separation dorzolamide hydrochloride enantiomer.

-

ResearchGate. (2010). Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography. [Link]

-

Patel, S. S., & Wagstaff, A. J. (1996). Dorzolamide. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension. Drugs & aging, 9(5), 383–402. [Link]

-